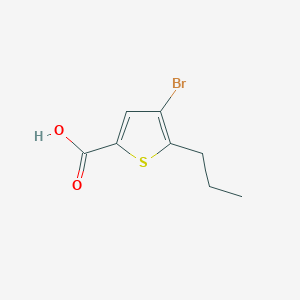

4-Bromo-5-propylthiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-propylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBFFUJISNVJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(S1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397190 | |

| Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869951-15-5 | |

| Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Bromo-5-propylthiophene-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-propylthiophene-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the , a key heterocyclic building block for researchers in drug development and materials science. The structure of this molecule, featuring a strategically placed bromine atom and alkyl chain on a thiophene carboxylic acid core, makes it a versatile intermediate for introducing complex functionalities through cross-coupling reactions and other transformations.

This document moves beyond a simple recitation of steps, delving into the underlying chemical principles and strategic considerations that inform the synthetic design. The methodologies presented are robust, grounded in established organometallic and heterocyclic chemistry, and designed for reproducibility and scalability.

Strategic Retrosynthesis and Pathway Design

The most logical and efficient approach to constructing this compound involves a linear synthesis starting from commercially available thiophene. Our retrosynthetic analysis identifies key bond disconnections that lead to a practical forward synthesis.

The primary strategy involves sequential functionalization of the thiophene ring, controlling the regiochemistry at each step through the inherent directing effects of the introduced substituents. The proposed pathway is as follows:

-

Alkylation: Introduction of the propyl group at the C2 position of thiophene.

-

Carboxylation: Installation of the carboxylic acid group at the C5 position.

-

Esterification (Protection): Conversion of the carboxylic acid to an ethyl ester to prevent undesirable side reactions during the subsequent bromination step.

-

Regioselective Bromination: Introduction of the bromine atom at the C4 position.

-

Saponification (Deprotection): Hydrolysis of the ester to yield the final target molecule.

This sequence is designed to maximize yield and purity by leveraging well-understood reactivity patterns of the thiophene core.

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Considerations and Causality

A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Directed Lithiation: The Key to Regiocontrol

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[1] The acidity of the protons at the C2 and C5 positions is significantly higher than those at C3 and C4, allowing for selective deprotonation with strong organolithium bases like n-butyllithium (n-BuLi).

-

Step 1 (Alkylation): The initial lithiation of thiophene occurs preferentially at the C2 position. The subsequent reaction with an alkyl halide, such as n-propyl bromide, furnishes 2-propylthiophene.[2] This reaction must be conducted at low temperatures (typically -78 °C) under an inert atmosphere to prevent side reactions.

-

Step 2 (Carboxylation): The propyl group at C2 is an ortho,para-directing group. In the five-membered thiophene ring, this strongly directs the next lithiation to the adjacent C5 position.[2] This highly regioselective deprotonation generates a powerful nucleophile that readily attacks carbon dioxide (in the form of dry ice) to form, upon acidic workup, 5-propylthiophene-2-carboxylic acid.

Ester Protection and Electrophilic Bromination

Direct bromination of a thiophene ring bearing both an activating alkyl group (at C5) and a deactivating carboxylic acid group (at C2) can be complex. The carboxylic acid group can interfere with common brominating agents. Therefore, a protection strategy is employed.

-

Step 3 (Esterification): The carboxylic acid is converted to its ethyl ester. This is a standard procedure that enhances the stability of the substrate for the subsequent step and improves its solubility in organic solvents.

-

Step 4 (Bromination): With the C2 and C5 positions occupied, the most electron-rich position available for electrophilic aromatic substitution is C4. The combination of the electron-donating propyl group at C5 and the ester at C2 directs the incoming electrophile (Br+) to the C4 position. A study by Taydakov & Krasnoselskiy demonstrated that direct bromination of ethyl 5-alkylthiophene-2-carboxylates is highly selective for the C4 position when performed in dichloromethane at low temperatures.[3] This provides an excellent yield of the desired 4-bromo intermediate.

Caption: Electrophilic aromatic substitution mechanism.

Detailed Experimental Protocols

All reactions should be conducted in oven-dried glassware under an inert atmosphere of Argon or Nitrogen. Anhydrous solvents are required, particularly for organometallic steps.

Protocol 1: Synthesis of 2-Propylthiophene

-

To a solution of thiophene (1.0 eq) in anhydrous THF, add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add n-propyl bromide (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 2-propylthiophene as a colorless oil.

Protocol 2: Synthesis of 5-Propylthiophene-2-carboxylic acid

-

Dissolve 2-propylthiophene (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise and stir the mixture for 1 hour at -78 °C.

-

In a separate flask, crush an excess of dry ice (CO₂).

-

Rapidly transfer the lithiated thiophene solution via cannula onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Add water and acidify to pH ~2 with 2 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

-

Recrystallize from heptane to afford 5-propylthiophene-2-carboxylic acid as a white solid.

Protocol 3: Synthesis of Ethyl 5-propylthiophene-2-carboxylate

-

Suspend 5-propylthiophene-2-carboxylic acid (1.0 eq) in absolute ethanol.

-

Add concentrated sulfuric acid (catalytic amount, ~5 mol%) to the suspension.

-

Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the ethyl ester, which can often be used without further purification.

Protocol 4: Synthesis of Ethyl 4-bromo-5-propylthiophene-2-carboxylate

-

Dissolve ethyl 5-propylthiophene-2-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add a solution of Bromine (1.05 eq) in DCM dropwise over 30 minutes.

-

Stir the reaction at 0-5 °C for 2-3 hours.[3]

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 5: Synthesis of this compound

-

Dissolve the purified ethyl 4-bromo-5-propylthiophene-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH ~2 with 2 M HCl, resulting in the precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound as a solid.

Data Summary

The following table summarizes the key transformations and typical yields for this synthetic sequence.

| Step | Transformation | Key Reagents | Solvent | Typical Yield |

| 1 | Thiophene → 2-Propylthiophene | n-BuLi, n-PrBr | THF | 80-90% |

| 2 | 2-Propylthiophene → 5-Propylthiophene-2-carboxylic acid | n-BuLi, CO₂ (dry ice) | THF | 85-95% |

| 3 | Acid → Ethyl Ester | EtOH, H₂SO₄ (cat.) | Ethanol | 90-98% |

| 4 | Ester → 4-Bromo Ester | Br₂ | DCM | 85-95%[3] |

| 5 | 4-Bromo Ester → 4-Bromo Acid | LiOH | THF/H₂O | >95% |

Conclusion

The is a robust and scalable process that relies on fundamental principles of heterocyclic chemistry. By carefully controlling the regiochemistry through directed lithiation and understanding the directing effects of substituents in electrophilic aromatic substitution, the target molecule can be prepared in high yield and purity. This guide provides the necessary detail for researchers to confidently reproduce this synthesis and utilize this valuable intermediate in their research and development programs.

References

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available at: [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.

Sources

4-Bromo-5-propylthiophene-2-carboxylic acid CAS number

An In-Depth Technical Guide to 4-Bromo-5-propylthiophene-2-carboxylic acid

Introduction: A Versatile Heterocyclic Building Block

This compound, identified by the CAS Number 869951-15-5 , is a polysubstituted thiophene derivative that serves as a highly valuable intermediate in organic synthesis.[1] Its structure, featuring a thiophene core with strategically placed bromo, propyl, and carboxylic acid functionalities, offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its properties, a validated synthetic protocol, its applications in research and development, and essential safety guidelines for its handling.

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, and its derivatives are known to exhibit a wide range of biological activities and unique electronic properties.[2][3] The presence of a bromine atom at the 4-position provides a handle for cross-coupling reactions, while the carboxylic acid at the 2-position is ideal for amide bond formation or other esterification reactions. The propyl group at the 5-position enhances the molecule's lipophilicity, a critical parameter in drug design for modulating solubility and cell membrane permeability.[1]

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is paramount for its effective use in research. The key identifiers and computed properties for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 869951-15-5 | CymitQuimica[1] |

| Molecular Formula | C₈H₉BrO₂S | CymitQuimica[1] |

| Molecular Weight | 249.13 g/mol | PubChem[4] |

| IUPAC Name | This compound | |

| SMILES | CCCc1c(cc(C(=O)O)s1)Br | CymitQuimica[1] |

| InChI | InChI=1S/C8H9BrO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11) | CymitQuimica[1] |

Note: Some properties are computed and may vary slightly from experimental values.

Regioselective Synthesis: A Step-by-Step Protocol

The synthesis of polysubstituted thiophenes requires precise control of regioselectivity. The following protocol is a robust method for the preparation of this compound, adapted from established methodologies involving directed ortho-metalation and electrophilic quenching.[2][5]

Causality of Experimental Design: This synthesis leverages the inherent reactivity of the thiophene ring. The initial lithiation occurs at the most acidic proton, which is adjacent to the sulfur atom (C2 position). Subsequent functionalization directs the next lithiation, and so on, allowing for a controlled, step-wise construction of the target molecule. All lithiation steps are performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

Experimental Protocol

Materials:

-

Thiophene

-

n-Propyl bromide (n-PrBr)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Dry Ice (solid CO₂)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl, 1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2-Propylthiophene

-

Under an inert argon atmosphere, add thiophene to anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi solution dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

-

Add one equivalent of n-propyl bromide dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield 2-propylthiophene.

Step 2: Synthesis of 5-Propylthiophene-2-carboxylic acid

-

Dissolve the 2-propylthiophene from the previous step in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add one equivalent of n-BuLi and stir for 1 hour at this temperature. This deprotonates the C5 position, which is the most acidic proton on the substituted ring.

-

Carefully add an excess of crushed dry ice to the reaction mixture. The lithium intermediate undergoes carboxylation.

-

Allow the mixture to warm to room temperature. Acidify with 1M HCl to protonate the carboxylate salt.

-

Extract the product with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 5-propylthiophene-2-carboxylic acid.

Step 3: Synthesis of this compound

-

Protect the carboxylic acid group (e.g., as a methyl ester) to prevent interference in the next step.

-

Dissolve the protected intermediate in a suitable solvent like THF.

-

Add one equivalent of N-Bromosuccinimide (NBS) and stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

-

Hydrolyze the ester group using a standard procedure (e.g., with LiOH in a THF/water mixture) to yield the final product, this compound.[6]

-

Purify the final product by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of the target compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile scaffold for further chemical elaboration. Its utility stems from the orthogonal reactivity of its functional groups.

-

Suzuki and Stille Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or vinyl groups, enabling the rapid generation of diverse compound libraries for screening.[3]

-

Amide Bond Formation: The carboxylic acid moiety can be readily converted to an amide by coupling with a wide range of primary or secondary amines. This is a cornerstone reaction in medicinal chemistry for creating peptidomimetics and other drug candidates.

-

Esterification: The carboxylic acid can be esterified to modulate the compound's pharmacokinetic properties or to serve as a protecting group during subsequent synthetic steps.[7]

Thiophene-containing molecules are integral to numerous pharmaceuticals and materials. For instance, derivatives have been investigated as antibacterial agents, tryptase inhibitors for inflammatory diseases, and spasmolytic agents.[3][6][7] This precursor provides a direct route to novel analogues in these and other therapeutic areas.

Potential Derivatization Pathways

Caption: Key reaction pathways for chemical diversification.

Safety, Handling, and Storage

As with any brominated organic compound, appropriate safety precautions are essential. While a specific safety data sheet for this exact compound is not widely available, data from closely related analogues like 4-Bromo-5-methylthiophene-2-carboxylic acid can be used to infer its hazard profile.[8]

GHS Hazard Classification (Inferred):

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate PPE, including:

-

Nitrile gloves (inspect before use).[10]

-

Safety glasses with side shields or goggles.

-

A lab coat.

-

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11]

-

Recommended storage temperature is often between 2-8°C to ensure long-term stability.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[10]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined reactive sites allow for predictable and versatile synthetic transformations, making it a valuable starting point for the creation of novel, high-value compounds. Adherence to the synthetic methodologies and safety protocols outlined in this guide will enable scientists to effectively and safely leverage this powerful building block in their research endeavors.

References

-

PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889. [Link]

-

Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. [Link]

-

MDPI. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

- Google Patents. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.

-

PubChem. 4-Bromo-5-propan-2-ylthiophene-2-carboxylic acid | C8H9BrO2S | CID 83671396. [Link]

-

ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

Capot Chemical. MSDS of 4-Bromo-5-methylthiophene-2-carboxylic acid. [Link]

-

National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

Sources

- 1. CAS 869951-15-5: 4-bromo-5-propylthiophene-2-carboxylic ac… [cymitquimica.com]

- 2. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-5-propan-2-ylthiophene-2-carboxylic acid | C8H9BrO2S | CID 83671396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

4-Bromo-5-propylthiophene-2-carboxylic acid molecular weight

An In-depth Technical Guide to 4-Bromo-5-propylthiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, including its molecular weight, formula, and structural characteristics. A detailed, field-proven synthetic protocol is presented, elucidating the chemical logic behind each step. Furthermore, this guide outlines the expected spectroscopic data for structural confirmation and discusses the compound's role as a versatile building block in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of functionalized thiophene scaffolds.

Introduction: The Significance of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery and materials science.[1][2] Its derivatives are integral to numerous FDA-approved drugs, spanning therapeutic areas such as inflammation, cardiovascular disease, and oncology.[1] The thiophene ring acts as a bioisostere for the phenyl group, offering similar steric and electronic properties while often improving metabolic stability and pharmacokinetic profiles.

This compound is a strategically functionalized derivative. Its key features include:

-

A carboxylic acid group at the 2-position, providing a handle for amide bond formation, esterification, or salt formation, which is crucial for modulating solubility and creating prodrugs.[3]

-

A propyl group at the 5-position, which increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in biological targets.[3]

-

A bromine atom at the 4-position, which serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4][5]

This combination of functional groups makes it a valuable intermediate for building complex molecular architectures.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and interpretation of biological data. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₉BrO₂S | [3] |

| Molecular Weight | 249.13 g/mol | [6] |

| Monoisotopic Mass | 247.95066 Da | [6] |

| Canonical SMILES | CCCc1c(cc(C(=O)O)s1)Br | [3] |

| Appearance | (Predicted) White to off-white solid | |

| pKa | (Predicted) 3.6 - 3.8 | [7] |

| XLogP3 | (Predicted) 3.3 | [6] |

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved through a regioselective, multi-step sequence starting from a commercially available precursor, 2-propylthiophene. The strategy relies on directed ortho-metalation (DoM), a powerful technique for functionalizing aromatic rings.

Causality and Experimental Rationale

The synthetic route is designed to control the position of each substituent precisely.

-

Carboxylation: The first step involves the regioselective lithiation of 2-propylthiophene. The C5 position (alpha to the sulfur) is the most acidic proton on the thiophene ring and is readily deprotonated by a strong base like n-butyllithium (n-BuLi).[4] Quenching this lithiated intermediate with carbon dioxide (in the form of dry ice) installs the carboxylic acid group exclusively at the 5-position.

-

Bromination: The second step is an electrophilic aromatic substitution (bromination). The existing propyl and carboxylic acid groups are ortho, para-directing. However, to achieve bromination at the 4-position, a more robust method is required. We first perform a second lithiation. The carboxylic acid group is highly directing, forcing the deprotonation of the adjacent C4 position. This newly formed anion is then quenched with an electrophilic bromine source like N-Bromosuccinimide (NBS) to yield the final product. This two-step lithiation-functionalization approach provides superior regiocontrol compared to direct electrophilic bromination.

Step-by-Step Synthesis Workflow

Materials: 2-Propylthiophene, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Dry Ice (CO₂), N-Bromosuccinimide (NBS), Diethyl ether, Hydrochloric acid (1M), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

Step 1: Synthesis of 5-Propylthiophene-2-carboxylic acid

-

Under an inert atmosphere (Argon or Nitrogen), add 2-propylthiophene (1.0 eq) to anhydrous THF at -78 °C (dry ice/acetone bath).

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating lithiation.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Carefully add crushed dry ice (an excess, ~5 eq) to the reaction mixture in portions.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 1M HCl until the aqueous layer is acidic (pH ~2).

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate product.

Step 2: Synthesis of this compound

-

Under an inert atmosphere, dissolve the 5-propylthiophene-2-carboxylic acid (1.0 eq) from Step 1 in anhydrous THF at -78 °C.

-

Slowly add n-BuLi (2.2 eq) dropwise. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C4 position of the thiophene ring.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

-

Cool the reaction back down to -78 °C.

-

Add a solution of N-Bromosuccinimide (NBS) (1.2 eq) in anhydrous THF dropwise.

-

Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and acidify with 1M HCl to pH ~2.

-

Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

Purification and Validation

The crude product is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel. Product identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of the target compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocal structure verification. While experimental spectra are proprietary, the expected data based on the structure and known principles of spectroscopy are presented below.[8][9][10][11]

| Analysis Type | Expected Data |

| ¹H NMR | ~7.5-7.8 ppm (s, 1H, thiophene H-3), ~2.8-3.0 ppm (t, 2H, -CH₂-), ~1.6-1.8 ppm (m, 2H, -CH₂-), ~0.9-1.1 ppm (t, 3H, -CH₃). The carboxylic acid proton will be a broad singlet, often >10 ppm. |

| ¹³C NMR | ~165-170 ppm (C=O), ~140-150 ppm (Thiophene C-5), ~130-140 ppm (Thiophene C-2), ~125-135 ppm (Thiophene C-3), ~110-120 ppm (Thiophene C-4, C-Br), ~30-35 ppm (-CH₂-), ~20-25 ppm (-CH₂-), ~10-15 ppm (-CH₃) |

| FT-IR (cm⁻¹) | 2800-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1500-1600 (C=C aromatic stretch), ~1200-1300 (C-O stretch), ~700-800 (C-S stretch) |

| Mass Spec (EI) | Molecular Ion (M⁺) peaks at m/z corresponding to C₈H₉⁷⁹BrO₂S and C₈H₉⁸¹BrO₂S in an approximate 1:1 ratio, reflecting the natural abundance of bromine isotopes. |

Applications in Drug Discovery and Development

Substituted thiophenes are established pharmacophores. This compound serves as an advanced intermediate for creating libraries of novel compounds for screening against various biological targets.

-

Scaffold for Lead Optimization: The core structure can be elaborated using the bromine and carboxylic acid handles. For instance, Suzuki coupling at the 4-position can introduce various aryl or heteroaryl groups, while amide coupling at the 2-position can explore interactions with specific amino acid residues in a target protein.[5][12]

-

Antimicrobial Agents: Thiophene derivatives have shown promise as antimicrobial agents, including against drug-resistant bacteria.[13] The lipophilic propyl group and the potential for diverse functionalization make this scaffold suitable for developing new antibiotics that can disrupt bacterial membranes or inhibit key enzymes.[13]

-

Enzyme Inhibitors: Many enzyme active sites have defined hydrophobic and hydrogen-bonding regions. This molecule's distinct functionalities can be tailored to target enzymes like kinases, proteases, or cyclooxygenases (COX), the latter being a common target for anti-inflammatory drugs.[1][14]

Conceptual Role as a Pharmacophore

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. CAS 869951-15-5: 4-bromo-5-propylthiophene-2-carboxylic ac… [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-5-propan-2-ylthiophene-2-carboxylic acid | C8H9BrO2S | CID 83671396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-BROMO-5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 40477-61-0 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jchps.com [jchps.com]

- 10. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Technical Master File: 4-Bromo-5-propylthiophene-2-carboxylic Acid Solubility & Handling Guide

Executive Summary

4-Bromo-5-propylthiophene-2-carboxylic acid (CAS: Variable/Analogous to 123565-65-7) is a critical heterocyclic building block employed primarily in the synthesis of pharmaceutical intermediates, specifically for thienothienopyrimidines and endothelin receptor antagonists .

Its utility stems from its dual functionality: the carboxylic acid moiety (C2 position) allows for esterification or amide coupling, while the bromine substituent (C4 position) serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a definitive analysis of its solubility profile, emphasizing the "pH-Switch" purification strategy —a self-validating protocol that exploits the compound's pKa to achieve high purity without chromatography.

Physicochemical Profile

Understanding the molecular properties is a prerequisite for predicting solubility behavior. The presence of the propyl chain significantly increases lipophilicity compared to its methyl analogs.

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | C₈H₉BrO₂S | Core structure |

| Molecular Weight | 249.13 g/mol | Small molecule range |

| pKa (Acid) | 3.3 – 3.7 | Moderately acidic; exists as anion at pH > 5 |

| LogP (Octanol/Water) | ~3.3 (Predicted) | Highly lipophilic; poor water solubility in neutral form |

| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents |

| H-Bond Acceptors | 2 (C=O, S) | Interaction with polar protic solvents |

| Physical State | Off-white to yellow solid | Crystalline nature affects dissolution rate |

Analyst Note: The LogP of ~3.3 indicates that while the compound is sparingly soluble in water, it will partition strongly into organic layers (DCM, Ethyl Acetate) during biphasic extractions unless ionized.

Solubility & Solvent Compatibility Matrix

The solubility of this compound is strictly pH-dependent . Researchers must distinguish between the free acid form and the carboxylate salt form.

The Solubility Switch

-

Free Acid (Protonated): Dominant at pH < 3. Insoluble in water; soluble in organic solvents.[1]

-

Carboxylate Salt (Deprotonated): Dominant at pH > 5. Soluble in water; insoluble in non-polar organics.

Solvent Selection Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF | Excellent (>50 mg/mL) | Ideal for stock solutions and cross-coupling reactions. |

| Polar Protic | Methanol, Ethanol | Good (>20 mg/mL) | Suitable for recrystallization (often with water antisolvent). |

| Chlorinated | DCM, Chloroform | High | Primary extraction solvent for the free acid form. |

| Esters | Ethyl Acetate | Moderate-High | Preferred "green" alternative to DCM for extraction. |

| Aqueous (Acidic) | 0.1M HCl | Insoluble | Used to precipitate the compound from basic solutions. |

| Aqueous (Basic) | 1M NaOH / Na₂CO₃ | Soluble (as Salt) | Used to dissolve the compound for aqueous washing. |

| Hydrocarbons | Hexane, Heptane | Poor | Used as an antisolvent to induce precipitation. |

Validated Protocol: The "pH-Switch" Purification

Objective: Purify crude this compound from non-acidic impurities (e.g., unreacted starting materials, decarboxylated byproducts) without using column chromatography.

Mechanism: This protocol leverages the pKa (~3.5) to toggle the compound between aqueous and organic phases, leaving impurities behind.

Step-by-Step Methodology

-

Dissolution (Salt Formation):

-

Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid).

-

Stir vigorously until the solid dissolves completely. The solution should be basic (pH > 10).

-

Checkpoint: If solids remain, they are likely non-acidic impurities. Filter them out.

-

-

Organic Wash (Impurity Removal):

-

Transfer the aqueous solution to a separatory funnel.

-

Extract with an organic solvent (e.g., DCM or Ethyl Acetate ) (equal volume).

-

Shake and vent. Allow layers to separate.

-

Discard the organic (top/bottom) layer. The target compound is currently in the aqueous layer as the sodium salt.

-

-

Acidification (Precipitation):

-

Cool the aqueous layer to 0–5°C in an ice bath.

-

Slowly add concentrated HCl dropwise while stirring.

-

Target pH: < 2.0 .

-

Observation: The solution will turn cloudy as the free acid precipitates out as a white/yellow solid.

-

-

Recovery:

-

Filter the precipitate using a Buchner funnel.

-

Wash the cake with cold water (to remove NaCl) and cold Hexane (to dry).

-

Dry under vacuum at 40°C.

-

Workflow Visualization

The following diagram illustrates the logic flow of the pH-switch purification.

Figure 1: Logical workflow for the pH-switch purification of thiophene carboxylic acids.

Applications & Synthesis Context

Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position is highly activated for Suzuki-Miyaura coupling .

-

Protocol Insight: When performing Suzuki coupling, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent catalyst poisoning by the free acid. However, direct coupling of the acid is possible using specialized ligands.

-

Reaction Partner: Aryl boronic acids.[2]

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ in dioxane/water.

Medicinal Chemistry

This scaffold is a structural analog to intermediates used in the synthesis of Endothelin Receptor Antagonists (e.g., Tezosentan-like structures) and Thienothienopyrimidines .[3] The propyl group provides specific hydrophobic interactions within the target receptor binding pocket.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83671396, this compound. Retrieved January 29, 2026. [Link]

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.[4] Molbank, 2021(4), M1296. (Demonstrates synthesis and lithiation protocols for propyl-thiophene derivatives). [Link][1][4]

- Google Patents (2008).WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. (Provides analogous workup procedures involving acid/base extraction).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | MDPI [mdpi.com]

Technical Guide: Stability and Storage of 4-Bromo-5-propylthiophene-2-carboxylic acid

[1]

Executive Summary

4-Bromo-5-propylthiophene-2-carboxylic acid is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, agrochemicals, and organic semiconductors.[1] Its structural integrity relies on the stability of three key functionalities: the thiophene core, the carbon-bromine (C-Br) bond, and the carboxylic acid moiety.

While thiophene-2-carboxylic acids are generally robust, the presence of the halogen at the 4-position introduces specific photolytic vulnerabilities.[1] Furthermore, the 5-propyl substituent adds lipophilicity but requires protection against benzylic-type oxidation over extended periods.[1] This guide defines the critical storage parameters required to maintain >98% purity, emphasizing the mitigation of photodehalogenation and oxidative darkening .

Core Storage Recommendation: Store at 2–8°C in amber glass containers under an inert atmosphere (Argon/Nitrogen) .

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

Understanding the intrinsic properties of the molecule is the first step in designing a robust storage protocol.

| Property | Description |

| Chemical Structure | Thiophene ring substituted with a carboxylic acid (C2), bromine (C4), and propyl group (C5).[1][2] |

| Molecular Formula | C₈H₉BrO₂S |

| Molecular Weight | ~249.13 g/mol |

| Physical State | Off-white to pale yellow crystalline powder.[1] |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water (acidic pH). |

| pKa (Predicted) | ~3.5 (Carboxylic acid proton). |

| Hygroscopicity | Low to Moderate (can adsorb surface moisture). |

Stability Assessment

Photostability (Critical)

The C-Br bond at the 4-position is the most labile structural feature. Upon exposure to UV or high-intensity visible light, this bond can undergo homolytic cleavage, generating a reactive thienyl radical. This radical can abstract a hydrogen atom from the solvent or the propyl side chain of a neighboring molecule, leading to debromination (formation of 5-propylthiophene-2-carboxylic acid) and the release of HBr, which can autocatalyze further degradation.

Thermal Stability

Thiophene-2-carboxylic acids are generally resistant to thermal decarboxylation below their melting points.[1] Unlike furan-2-carboxylic acids, which decarboxylate readily, the thiophene ring exhibits higher aromaticity and bond strength.[1] However, prolonged exposure to temperatures >40°C can accelerate oxidative darkening, likely due to trace impurities (e.g., isomers or metal residuals from synthesis) initiating radical polymerization.

Chemical Stability

-

Hydrolysis: The compound is stable to hydrolysis as it already possesses a free carboxylic acid.

-

Oxidation: The benzylic position (the

-carbon of the propyl group attached to the ring) is susceptible to radical oxidation over long periods, especially if stored in air. This typically manifests as a color shift from off-white to brown.[1]

Degradation Pathways

The following diagram illustrates the primary degradation mechanism (Photolytic Dehalogenation) and the storage decision logic to prevent it.

Figure 1: Mechanism of photolytic degradation and the protective effect of proper storage.[1]

Storage Protocols

To ensure data integrity in drug development workflows, the following protocols must be strictly adhered to.

Short-Term Storage (< 1 Month)

For active use in laboratory settings:

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Environment: Desiccator cabinet or refrigerator (2–8°C ).

-

Atmosphere: Ambient air is acceptable if the container is tightly sealed and headspace is minimal.

Long-Term Storage (> 1 Month)

For archiving or bulk supply:

-

Container: Amber glass bottle sealed with Parafilm® or electrical tape.

-

Environment: Dedicated chemical refrigerator (2–8°C ). Do not freeze unless the compound is verified as completely dry; freeze-thaw cycles can introduce condensation and accelerate physical degradation.[1]

-

Atmosphere: Inert gas purge (Argon or Nitrogen) is mandatory before sealing. This displaces oxygen and prevents benzylic oxidation.

Handling Precautions[3][10][11]

-

Hygroscopicity Check: Allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

-

Acid Sensitivity: Avoid contact with strong bases during storage, as salt formation can alter solubility and hygroscopicity profiles.

Quality Control & Re-Testing

A "self-validating" system requires periodic checks to confirm stability.[1]

| Test Parameter | Method | Acceptance Criteria | Frequency (Long-Term) |

| Appearance | Visual | Off-white to pale yellow powder.[1] No dark specks. | Every 6 Months |

| Purity & Identity | HPLC-UV / LC-MS | Purity ≥ 98.0%; No new peaks >0.1% (specifically debrominated analog). | Every 12 Months |

| Proton NMR | ¹H-NMR (DMSO-d₆) | Integration of propyl group and aromatic proton consistent with structure.[1] | Upon Re-qualification |

Experimental Protocol: Purity Check via HPLC

-

Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Gradient: 10% to 90% Acetonitrile over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Analysis: Look for the "front" peak (debrominated impurity) which typically elutes earlier than the parent brominated compound due to lower lipophilicity.

Safety Data (SDS Highlights)

While stable, the compound presents specific hazards relevant to handling:

References

-

PubChem. (n.d.).[2][3] 4-Bromo-5-propan-2-ylthiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Jouka, V., et al. (2022). Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Derivatives. Journal of Materials Chemistry C. Retrieved January 29, 2026, from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. Retrieved January 29, 2026, from [Link]

Sources

- 1. 4701-17-1|5-Bromothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-5-propan-2-ylthiophene-2-carboxylic acid | C8H9BrO2S | CID 83671396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Thiophene Carboxylic Acids in Drug Discovery

An In-Depth Technical Guide to the Regioselective Lithiation and Carboxylation of Propylthiophene

Thiophene rings are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs such as the antiplatelet agent Clopidogrel and the antidepressant Duloxetine. The functionalization of the thiophene core is therefore of paramount importance for the development of new chemical entities. Among the various functional groups, the carboxylic acid moiety serves as a versatile handle for further synthetic transformations and as a key pharmacophoric element capable of engaging in crucial hydrogen bonding interactions with biological targets.

This guide provides a comprehensive overview of a cornerstone reaction in thiophene chemistry: the regioselective C-H activation via lithiation, followed by quenching with carbon dioxide to install a carboxylic acid group. We will focus specifically on propyl-substituted thiophenes, exploring the mechanistic principles that govern regioselectivity, the critical experimental parameters that ensure success, and a detailed, field-proven protocol for researchers and drug development professionals.

Mechanistic Underpinnings: Controlling Regioselectivity in Thiophene Lithiation

The successful synthesis of a specific thiophene carboxylic acid isomer hinges on controlling the initial deprotonation step. The inherent electronic properties of the thiophene ring and the influence of substituents dictate the site of lithiation.

Inherent Acidity of the Thiophene Ring

Thiophene is a π-excessive heterocycle, meaning the lone pairs on the sulfur atom contribute to the aromatic system. This leads to a higher electron density compared to benzene, and importantly, it stabilizes a negative charge at the α-positions (C2 and C5) more effectively than at the β-positions (C3 and C4). Consequently, the α-protons are significantly more acidic (pKa ≈ 38-40) than the β-protons. For unsubstituted thiophene, lithiation with strong bases like n-butyllithium (n-BuLi) occurs almost exclusively at the C2 position.[1]

The Role of the Propyl Substituent: Directed ortho Metalation (DoM)

When a substituent is present, it can influence the site of deprotonation. This is the principle behind Directed ortho Metalation (DoM), where a heteroatom-containing group coordinates to the lithium cation of the organolithium base, directing deprotonation to the adjacent ortho position.[2][3]

-

2-Propylthiophene : The propyl group is a weak, electron-donating alkyl group and does not function as a strong directing group. Therefore, the inherent acidity of the ring protons dominates. Lithiation will occur preferentially at the other, unsubstituted α-position (C5).[4]

-

3-Propylthiophene : This isomer presents a more nuanced challenge. The most acidic proton is at the adjacent α-position, C2. The other α-position, C5, is also acidic but further away. The propyl group at C3 provides some steric hindrance, but the electronic preference for deprotonation at C2 is the overwhelming factor. Therefore, under kinetically controlled conditions, lithiation of 3-propylthiophene is expected to be highly regioselective for the C2 position.

Critical Parameters and Reagent Selection

The choice of reagents and reaction conditions is not merely procedural; it is the primary means of controlling the reaction pathway and maximizing yield and purity.

The Lithiating Agent: A Balance of Basicity and Sterics

The selection of the organolithium base is critical.

-

n-Butyllithium (n-BuLi) : This is the most common and cost-effective choice for deprotonating thiophenes. It is a strong, non-hindered base.[5]

-

Lithium Diisopropylamide (LDA) : As a bulky, non-nucleophilic base, LDA is an excellent alternative, particularly if the substrate contains electrophilic sites susceptible to nucleophilic attack by n-BuLi.[5][6] However, for simple deprotonation of 3-propylthiophene, n-BuLi is generally sufficient.

The Additive: TMEDA's Role in Enhancing Reactivity

Organolithium reagents exist as aggregates in solution (tetramers, hexamers). N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates the lithium cations, breaking down these aggregates into more reactive monomers or dimers.[7][8] This de-aggregation significantly increases the effective basicity and reaction rate, often allowing for lower reaction temperatures and cleaner conversions.[3]

Temperature: The Arbiter of Kinetic vs. Thermodynamic Control

Lithiation reactions are highly exothermic and must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath).[2][9] This serves two purposes:

-

Prevents Side Reactions : It minimizes side reactions such as reaction with the etheric solvent (e.g., THF).

-

Ensures Kinetic Control : At low temperatures, the reaction is irreversible, and the major product is the one formed fastest—the kinetic product.[10][11] In the case of 3-propylthiophene, this is the C2-lithiated species, which arises from the deprotonation of the most acidic proton. If the reaction were allowed to warm, the lithiated intermediate could equilibrate to the more sterically favored (but less rapidly formed) thermodynamic product, potentially leading to a mixture of isomers.

The Carboxylation Quench

Once the regioselective lithiation is complete, the resulting thiophenyllithium carbanion is a potent nucleophile.

The Electrophile: Carbon Dioxide

Solid carbon dioxide (dry ice) is an inexpensive, effective, and readily available electrophile for this transformation. The lithiated species attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. It is crucial to use an excess of crushed, high-purity dry ice to ensure complete trapping of the anion and to avoid side reactions from moisture that can condense on the surface of dry ice pellets.

The Workup: Liberation of the Carboxylic Acid

The reaction mixture, containing the lithium carboxylate salt, must be subjected to an acidic workup. The addition of an aqueous acid, such as 1 M hydrochloric acid, protonates the carboxylate to yield the final, neutral carboxylic acid product, which can then be extracted into an organic solvent.[12]

Data Presentation: Regioselectivity in Propylthiophene Lithiation

| Starting Material | Base / Additive | Temp. (°C) | Major Lithiation Site | Expected Carboxylic Acid Product | Rationale |

| 2-Propylthiophene | n-BuLi / TMEDA | -78 | C5 | 5-Propylthiophene-2-carboxylic acid | Inherent α-proton acidity dominates; C5 is the only available α-position.[4] |

| 3-Propylthiophene | n-BuLi / TMEDA | -78 | C2 | 3-Propylthiophene-2-carboxylic acid | Kinetic control favors deprotonation of the most acidic proton at the C2 α-position. |

| 3-Propylthiophene | LDA | -78 | C2 | 3-Propylthiophene-2-carboxylic acid | Bulky, non-nucleophilic base also favors deprotonation at the most acidic (C2) site.[13] |

Experimental Workflow and Mechanism Diagrams

The following diagrams illustrate the overall process and the key mechanistic steps involved in the synthesis of 3-propylthiophene-2-carboxylic acid.

Caption: High-level experimental workflow for the lithiation-carboxylation of 3-propylthiophene.

Caption: Reaction mechanism for the regioselective synthesis of 3-propylthiophene-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 3-Propylthiophene-2-carboxylic Acid

This protocol is a self-validating system. Adherence to anhydrous and anaerobic conditions is paramount for success.

Materials & Equipment:

-

3-Propylthiophene (1 equiv.)

-

n-Butyllithium (1.1 equiv., solution in hexanes)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 equiv., freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (CO₂, crushed, >5 equiv.)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Oven-dried, three-neck round-bottom flask with magnetic stir bar

-

Septa, nitrogen or argon inlet, and bubbler

-

Low-temperature thermometer

-

Syringes and needles

Procedure:

-

Reaction Setup (Self-Validation: Anhydrous/Anaerobic Integrity)

-

Flame-dry the three-neck flask under vacuum or oven-dry it overnight at >120 °C. Cool under a stream of inert gas (N₂ or Ar).[14]

-

Equip the flask with a stir bar, a rubber septum, an inert gas inlet, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the reaction.

-

To the flask, add 3-propylthiophene (1 equiv.) via syringe, followed by anhydrous THF to make an ~0.2 M solution.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation (Self-Validation: Controlled Deprotonation)

-

Via syringe, add TMEDA (1.1 equiv.) to the cold thiophene solution.

-

Slowly, add n-BuLi (1.1 equiv., solution in hexanes) dropwise via syringe over 15-20 minutes. Keep the internal temperature below -70 °C.

-

Observation: A color change (typically to yellow, orange, or brown) is expected upon formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

-

Carboxylation (Self-Validation: Efficient Electrophilic Quench)

-

In a separate, dry beaker, crush a generous excess of dry ice (>5 equiv.).

-

While maintaining the reaction temperature at -78 °C, rapidly and carefully add the crushed dry ice to the reaction mixture in one portion. Alternatively, the reaction mixture can be transferred via cannula into a separate flask containing a slurry of crushed dry ice in anhydrous THF.

-

Observation: The color of the reaction mixture often fades upon quenching.

-

Allow the mixture to stir while slowly warming to room temperature over 1-2 hours. The CO₂ will sublime.

-

-

Workup and Isolation (Self-Validation: Product Purity)

-

Once at room temperature, quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization

-

The crude carboxylic acid can be purified by recrystallization (e.g., from hexanes or heptane) or by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and assess purity. The regiochemistry can be confirmed by the coupling patterns of the remaining thiophene ring protons in the ¹H NMR spectrum.

-

References

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021, M1296. Available at: [Link]

-

PrepChem.com. Synthesis of 3-methylsulfamoylthiophene-2-carboxylic acid methyl ester. Available at: [Link]

-

Grokipedia. Directed ortho metalation. Available at: [Link]

-

Journal of the Chemical Society D. Directed metallation of certain thiophen compounds. Available at: [Link]

-

Kappe, C. O., et al. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]

-

MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. (2022). Available at: [Link]

-

Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. Available at: [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]

-

ResearchGate. Electrocatalytic Reduction of CO 2 by Thiophene-substituted Rhenium(I) Complexes and by their Polymerized Films. (2016). Available at: [Link]

-

ResearchGate. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Available at: [Link]

-

Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. Available at: [Link]

-

MDPI. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). Available at: [Link]

-

Journal of the American Chemical Society. Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. (1982). Available at: [Link]

-

Mettler Toledo. Lithiation and Organolithium Reactions. Available at: [Link]

-

ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. (2014). Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Kinetic and thermodynamic control in the lithiation of 2,6-dimethylchromone, and selective lithiations in 2-(x-furyl)chromones and in furanochromones related to khellin. (1985). Available at: [Link]

-

Reddit. Addition of Organolithiums to Carboxylic Acids. (2022). Available at: [Link]

- Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

PubMed. Electrocatalytic reduction of CO2 by thiophene-substituted rhenium(i) complexes and by their polymerized films. (2016). Available at: [Link]

-

Journal of the American Chemical Society. Consequences of Correlated Solvation on the Structures and Reactivities of RLi-Diamine Complexes: 1,2-Addition and α-Lithiation Reactions of Imines by TMEDA-Solvated n-Butyllithium and Phenyllithium. (2000). Available at: [Link]

-

Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Available at: [Link]

-

J-STAGE. The Regioselective Side-Chain Lithiation of 2-Methyl-3-thiophenecarboxylic Acid. (1981). Available at: [Link]

-

ResearchGate. Which reagent will afford exclusive lithiation product of 2-(4-nitrophenyl)thiophene?. (2015). Available at: [Link]

-

Organic Reactions. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Available at: [Link]

-

ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. Available at: [Link]

-

MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2022). Available at: [Link]

-

Supporting Information. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Available at: [Link]

-

AK Lectures. Organolithium Reactions with Carboxylic Acids. Available at: [Link]

-

Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]

-

National Center for Biotechnology Information. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Available at: [Link]

-

ResearchGate. Equilibrium and kinetic studies on the adsorption of thiophene and benzothiophene onto NiCeY zeolites. (2017). Available at: [Link]

-

YouTube. Kinetic vs Thermodynamic Control--Conjugated Systems. (2020). Available at: [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. grokipedia.com [grokipedia.com]

- 3. baranlab.org [baranlab.org]

- 4. mdpi.com [mdpi.com]

- 5. vapourtec.com [vapourtec.com]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 12. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Chemistry of Substituted Thiophenes

Abstract

Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals and high-performance organic electronic materials.[1][2][3] The functionality of these five-membered heterocyclic compounds is profoundly influenced by the nature and position of substituents on the thiophene ring. Computational chemistry provides an indispensable toolkit for rationally designing novel thiophene derivatives by offering deep insights into their structural, electronic, and spectroscopic properties. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the theoretical and practical aspects of applying computational methods to the study of substituted thiophenes, bridging fundamental principles with field-proven applications.

Introduction: The Versatility of the Thiophene Scaffold

The thiophene ring is a "privileged pharmacophore," a molecular framework that is recurrently found in a wide array of biologically active compounds.[4][5] To date, 26 drugs approved by the U.S. Food and Drug Administration (FDA) contain a thiophene nucleus, spanning therapeutic areas such as anti-inflammatory, anticancer, and antimicrobial agents.[4] The electron-rich nature of the thiophene ring and its ability to serve as a bioisosteric replacement for phenyl groups make it a versatile scaffold in drug design.[4] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[4]

Beyond medicine, thiophene derivatives are fundamental building blocks for organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[2][6] The performance of these materials is dictated by the electronic properties of the constituent molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be precisely tuned through chemical substitution.[7][8] Computational modeling is pivotal in this area, enabling the in silico design of materials with tailored optoelectronic characteristics.

Theoretical Foundations: The Quantum Chemical Toolkit

The accurate prediction of molecular properties relies on solving the Schrödinger equation, a task for which exact solutions are only available for the simplest systems. Computational chemistry employs a range of approximations to tackle complex molecules like substituted thiophenes.

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for systems of this size. It reframes the problem from the complex many-electron wavefunction to the much simpler electron density. The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.

-

Why DFT? For most applications involving substituted thiophenes, DFT strikes an optimal balance between computational cost and accuracy. It is well-suited for calculating ground-state geometries, electronic properties like HOMO/LUMO energies, and vibrational frequencies.[9] Recent studies show that DFT calculations can predict various electron spectroscopy results for thiophene with high accuracy, often with deviations from experimental values of less than 0.2 eV.[9]

-

Choosing the Right Functional: The vast number of available XC functionals can be daunting. For thiophene-based systems, especially those part of larger π-conjugated structures, the choice is critical:

-

Hybrid Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock exchange with a DFT functional. B3LYP is a popular, general-purpose choice that often provides reliable geometries and electronic properties for many organic molecules.[10][11][12] PBE0 has shown excellent agreement with experimental values for properties like singlet-triplet energy gaps in organic emitters.[13]

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These are particularly important for describing charge-transfer excitations, which are common in donor-acceptor systems incorporating thiophenes. They are often superior for predicting UV-Vis absorption spectra via Time-Dependent DFT.[11]

-

Minnesota Functionals (e.g., M06-2X): These are highly parameterized functionals that can perform well for a broad range of chemical problems, including non-covalent interactions, which can be important in the solid-state packing of thiophene-based materials.[13]

-

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules. It is used to simulate UV-Vis absorption and emission spectra by calculating the energies of vertical electronic transitions.[7][8][14] TD-DFT calculations have been shown to reproduce experimental UV-Vis spectra with errors often ranging from just 1% to 6%.[14]

The Impact of Substitution on Thiophene Properties

Attaching different functional groups (substituents) to the thiophene ring systematically alters its properties. This is the core principle behind the rational design of thiophene-based molecules.

Electronic Effects: Tuning the Frontier Orbitals

The HOMO and LUMO, collectively known as the frontier molecular orbitals (FMOs), are crucial for understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between them, the HOMO-LUMO gap (Egap), is a key parameter in organic electronics, influencing the material's color, conductivity, and photovoltaic efficiency.[8][15]

-

Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR2) increase the electron density of the thiophene ring. This raises the energy of the HOMO more significantly than the LUMO, leading to a decrease in the HOMO-LUMO gap.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) pull electron density away from the ring. This lowers the energy of both the HOMO and LUMO, but typically lowers the LUMO more, also resulting in a decrease in the HOMO-LUMO gap.

The following diagram illustrates this fundamental principle.

Caption: A self-validating workflow for computational analysis of thiophenes.

Applications in Research and Development

Drug Discovery

In medicinal chemistry, computational methods accelerate the drug discovery pipeline. For thiophene derivatives, this includes:

-

Molecular Docking: Predicting how a thiophene-based drug candidate will bind to a target protein receptor. Computational studies have been used to understand the binding modes of thiophene derivatives as inhibitors for viruses like Ebola, identifying key interactions such as π-π stacking with tyrosine residues. [16][17]* ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a molecule before it is synthesized, saving time and resources.

Organic Electronics

For materials science, the goal is to design molecules with specific electronic properties:

-

Band Gap Engineering: As demonstrated, substituents can precisely tune the HOMO-LUMO gap. This allows for the design of materials that absorb or emit light at specific wavelengths, which is crucial for OLEDs and OSCs. [18]* Charge Transport: Computational models can help predict how efficiently charges (electrons and holes) will move through a material, a key parameter for transistor performance.

Conclusion

Computational chemistry is an integral part of modern research into substituted thiophenes. By leveraging theoretical methods like DFT and TD-DFT within a rigorous, self-validating workflow, scientists can gain profound insights into structure-property relationships. This predictive power enables the rational design of novel molecules, accelerating the development of next-generation pharmaceuticals and electronic materials. As computational power and theoretical methods continue to advance, the role of in silico experimentation in this vibrant field of chemistry is set to expand even further.

References

-

Chong, D. P. (2024). DFT computation of the electron spectra of thiophene. Canadian Journal of Chemistry, 102, 425–430. [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis. [Link]

-

Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (2013). Macromolecules, ACS Publications. [Link]

-

DFT Computation of the Electron Spectra of Thiophene. (2024). Canadian Journal of Chemistry. [Link]

-

DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)2 - Application for DSSC. (n.d.). PubMed. [Link]

-

Thiophene and its Derivatives. (n.d.). ScienceDirect. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Preprints. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

-

Benchmarking DFT Functionals for Excited-State Calculations of Donor–Acceptor TADF Emitters: Insights on the Key Parameters Determining Reverse Inter-System Crossing. (2023). The Journal of Physical Chemistry A, ACS Publications. [Link]

-

Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (2025). ResearchGate. [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. [Link]

-

Effect of Thiophene substitution on the Photophysical and biological properties of Diketopyrrolopyrrole derivatives. (2026). PubMed. [Link]

-

Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. (n.d.). ResearchGate. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). PubMed Central. [Link]

-

DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (n.d.). Semantic Scholar. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]

-

Fused thiophenes: An overview of the computational investigations. (2025). ResearchGate. [Link]

-